molecular formula C21H15N3O6 B12469486 3-{[(3-{[(3-Nitrophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid

3-{[(3-{[(3-Nitrophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid

Cat. No.: B12469486
M. Wt: 405.4 g/mol
InChI Key: FYXVQXXQPFETKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(3-Nitrobenzamido)benzamido]benzoic acid: is an organic compound with the molecular formula C14H10N2O5 and a molecular weight of 286.24 g/mol . This compound is characterized by the presence of three benzamido groups and a nitro group, making it a complex aromatic compound. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(3-Nitrobenzamido)benzamido]benzoic acid typically involves multiple steps, starting with the nitration of benzoic acid to form 3-nitrobenzoic acid . This is followed by the formation of benzamido groups through amide bond formation reactions. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amide formation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are often employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, sodium dithionite.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products:

Mechanism of Action

The mechanism of action of 3-[3-(3-Nitrobenzamido)benzamido]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the benzamido groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 3-Nitrobenzoic acid
  • 3-Aminobenzoic acid
  • Benzoic acid

Comparison: 3-[3-(3-Nitrobenzamido)benzamido]benzoic acid is unique due to the presence of multiple benzamido groups and a nitro group, which confer distinct chemical and biological propertiesSimilarly, compared to 3-aminobenzoic acid, the nitro group in 3-[3-(3-Nitrobenzamido)benzamido]benzoic acid provides additional redox activity .

Properties

Molecular Formula

C21H15N3O6

Molecular Weight

405.4 g/mol

IUPAC Name

3-[[3-[(3-nitrobenzoyl)amino]benzoyl]amino]benzoic acid

InChI

InChI=1S/C21H15N3O6/c25-19(23-17-8-2-6-15(11-17)21(27)28)13-4-1-7-16(10-13)22-20(26)14-5-3-9-18(12-14)24(29)30/h1-12H,(H,22,26)(H,23,25)(H,27,28)

InChI Key

FYXVQXXQPFETKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.